![molecular formula C20H19NO5S2 B2381241 (5Z)-3-(4-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one CAS No. 550299-50-8](/img/structure/B2381241.png)
(5Z)-3-(4-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-3-(4-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C20H19NO5S2 and its molecular weight is 417.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition
One application of thiazolidinedione derivatives, closely related to the queried compound, is in the field of corrosion inhibition. Studies have shown that these derivatives are effective inhibitors for mild steel corrosion in hydrochloric acid solutions. Techniques such as weight loss, electrochemical polarization, and electrochemical impedance spectroscopy have been utilized to assess their efficiency. The studies indicate that the efficiency of these inhibitors increases with concentration and their adsorption on mild steel surfaces in acid solutions follows the Langmuir adsorption isotherm. Scanning electron microscopy and quantum chemical calculations support these findings (Yadav et al., 2015).
Hetero-Diels–Alder Reaction
Thiazolidinedione derivatives have been utilized in Hetero-Diels–Alder reactions. For instance, reactions with specific thiazolidin-2-ones resulted in the formation of distinct compounds like dimethyl dihydropyrimidinothiazole diylidenedicarbamates. These reactions have significant yields, highlighting the synthetic utility of thiazolidinedione derivatives in organic chemistry (Velikorodov et al., 2017).
Anti-Inflammatory and Antimicrobial Studies
Thiazolidinedione derivatives have been synthesized and examined for their anti-inflammatory and antimicrobial properties. Compounds synthesized through one-pot synthesis methods have demonstrated moderate anti-inflammatory activity and promising antibacterial and antifungal properties (Lingappa et al., 2010).
Antitumor Activity
Research has also explored the antitumor potential of thiazolidinedione derivatives. For example, the reaction of 3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one with aldehydes resulted in new 5-ylidene derivatives, which exhibited moderate activity against most malignant tumor cells. Specific renal cancer cell lines showed increased sensitivity to these compounds (Horishny et al., 2020).
Synthesis and Central Nervous System Penetrability
Thiazolidinedione derivatives, similar to the queried compound, have been synthesized and assessed for their central nervous system penetrability. Some studies have focused on compounds like 4-(2-methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, which demonstrated effective blood-brain barrier penetration, indicating potential applications in neurological research (Rosen et al., 1990).
特性
IUPAC Name |
(5Z)-3-(4-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S2/c1-23-14-7-5-13(6-8-14)21-19(22)17(28-20(21)27)11-12-9-15(24-2)18(26-4)16(10-12)25-3/h5-11H,1-4H3/b17-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSVEIUWVXNWBC-BOPFTXTBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(methylthio)phenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2381158.png)
![3-(2-ethoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide](/img/structure/B2381159.png)
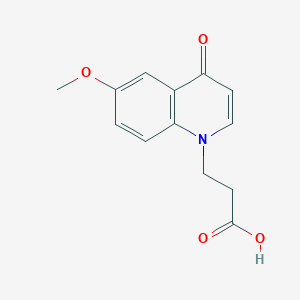
![4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-[(3,4-dimethoxyphenyl)sulfonyl]piperidine](/img/structure/B2381162.png)
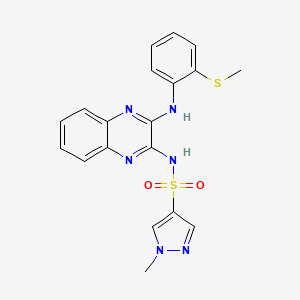
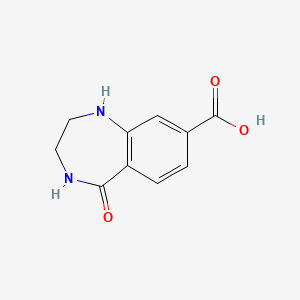
![2-chloro-N-{2-[(3-chloropyridin-4-yl)methyl]-3-hydroxypropyl}pyridine-4-carboxamide](/img/structure/B2381166.png)
![2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2381168.png)


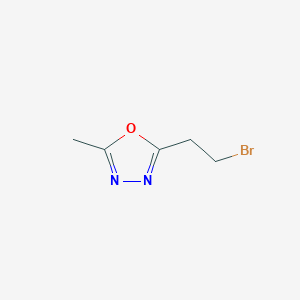
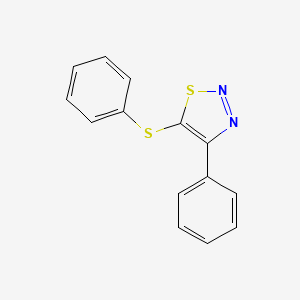
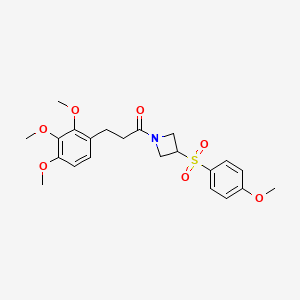
![(Z)-(1-{[1,1'-biphenyl]-4-yl}-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine](/img/structure/B2381178.png)